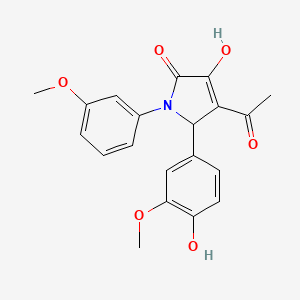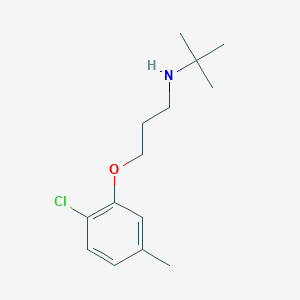
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide, also known as DAMPA, is a potent and selective agonist for the AMPA subtype of glutamate receptors. The compound is widely used in scientific research to study the mechanisms of excitatory neurotransmission and synaptic plasticity in the brain.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide acts as a selective agonist for the AMPA subtype of glutamate receptors, which are involved in excitatory neurotransmission in the brain. The compound binds to the receptor and activates it, leading to the influx of calcium ions and the induction of LTP.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide has been shown to enhance synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. The compound has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide in lab experiments is its high potency and selectivity for AMPA receptors, which allows for precise modulation of synaptic plasticity. However, the compound can be toxic at high concentrations and may have off-target effects on other glutamate receptor subtypes.
Orientations Futures
Future research using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide could focus on developing more selective and potent agonists for AMPA receptors, as well as investigating the potential therapeutic applications of these compounds for neurological disorders such as Alzheimer's disease and stroke. Additionally, studies could explore the role of AMPA receptors in other brain regions and their interactions with other neurotransmitter systems.
Méthodes De Synthèse
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzoic acid with 9,10-anthraquinone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to form the final compound.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. Studies have shown that N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-methylbenzamide can enhance long-term potentiation (LTP) and improve cognitive function in animal models of Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c1-13-6-2-3-7-15(13)22(26)23-14-10-11-18-19(12-14)21(25)17-9-5-4-8-16(17)20(18)24/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIUORFBXKPJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-chloro-4,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4983182.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pentanamide](/img/structure/B4983191.png)
![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![5-({[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4983202.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)
![ethyl 4-[4-(4-methoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4983235.png)
![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3,3-dimethyl-11-(4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4983284.png)